(4-BOC-Amino)-2,5-dimethylphenylboronic acid
Description
Properties
IUPAC Name |
[2,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-8-7-11(9(2)6-10(8)14(17)18)15-12(16)19-13(3,4)5/h6-7,17-18H,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTMEXWRJSQXPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)NC(=O)OC(C)(C)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reaction-Based Synthesis
Reaction Overview
This method adapts the Grignard reagent approach used for synthesizing 3,5-dimethylphenylboronic acid. The strategy involves converting a brominated precursor into a boronic acid via a magnesium-mediated reaction with trimethyl borate.
Starting Material Preparation
The synthesis begins with 4-bromo-2,5-dimethylaniline (1), which is Boc-protected using di-tert-butyl dicarbonate (Boc₂O ) in the presence of a base such as triethylamine (TEA):
$$
\text{4-Bromo-2,5-dimethylaniline} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, THF}} \text{4-Boc-amino-2,5-dimethylbromobenzene} \, (2)
$$
The Boc group stabilizes the amine against nucleophilic attack during subsequent steps.
Grignard Formation and Boronation
Compound 2 reacts with magnesium in tetrahydrofuran (THF) to form the Grignard reagent, followed by treatment with trimethyl borate:
$$
\text{4-Boc-amino-2,5-dimethylbromobenzene} \xrightarrow{\text{Mg, THF}} \text{Grignard intermediate} \xrightarrow{\text{B(OCH}3\text{)}3} \text{Boronic ester} \, (3)
$$
Hydrolysis with hydrochloric acid yields the final boronic acid:
$$
\text{Boronic ester} \xrightarrow{\text{HCl, H}_2\text{O}} \text{(4-Boc-amino)-2,5-dimethylphenylboronic acid} \, (4)
$$
Experimental Data
Direct Boronic Acid Functionalization
Late-Stage Boc Protection
This route introduces the Boc group after boronic acid synthesis, minimizing exposure to reactive intermediates.
Synthesis of 4-Amino-2,5-Dimethylphenylboronic Acid
- Nitration and Reduction :
- Nitration of 2,5-dimethylphenylboronic acid introduces a nitro group at the 4-position.
- Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine:
$$
\text{4-Nitro-2,5-dimethylphenylboronic acid} \xrightarrow{\text{H}_2, \, \text{Pd-C}} \text{4-Amino-2,5-dimethylphenylboronic acid} \, (6)
$$
- Boc Protection :
Reacting 6 with Boc₂O in dichloromethane (DCM) and TEA:
$$
\text{6} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{(4-Boc-amino)-2,5-dimethylphenylboronic acid} \, (4)
$$
Challenges
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
(4-BOC-Amino)-2,5-dimethylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Deprotection: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in DCM.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).
Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM).
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Deprotection: Formation of the free amine derivative of the compound.
Scientific Research Applications
Chemistry
In chemistry, (4-BOC-Amino)-2,5-dimethylphenylboronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form stable boron-nitrogen bonds makes it useful in the design of enzyme inhibitors and receptor ligands .
Industry
In the industrial sector, (4-BOC-Amino)-2,5-dimethylphenylboronic acid is used in the production of advanced materials and polymers. Its role in cross-coupling reactions allows for the creation of complex molecular architectures that are essential in material science .
Mechanism of Action
The mechanism of action of (4-BOC-Amino)-2,5-dimethylphenylboronic acid primarily involves its participation in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the biaryl product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Dimethylphenylboronic Acids
Key isomers and derivatives include:
Key Observations :
- Steric Effects: 2,5- and 2,6-dimethyl isomers exhibit significant steric hindrance, leading to reduced reaction efficiency. For example, 2,5-dimethylphenylboronic acid showed a 40% drop in coupling yields compared to less hindered analogs (e.g., 4-methoxyphenylboronic acid) due to steric clashes . Similarly, 2,6-dimethylphenylboronic acid produced only monoarylated pyrazine derivatives, even under forcing conditions .
- Electronic Effects : Electron-rich substituents (e.g., methyl groups) generally enhance reactivity in cross-couplings with electron-poor aryl halides. However, steric factors can override electronic advantages, as seen in the underperformance of 2,5-dimethylphenylboronic acid .
- Physical Properties : Melting points vary with substituent positions. For instance, 3,4-dimethylphenylboronic acid melts at 118–121°C, likely due to symmetrical packing, whereas 2,4-dimethylphenylboronic acid decomposes at 105°C .
Functionalized Derivatives
- Carbamoyl Derivatives : Compounds like 3-(2,5-dimethylphenylcarbamoyl)phenylboronic acid (CAS 957061-00-6) and 3-(2,3-dimethylphenylcarbamoyl)phenylboronic acid (CAS 957060-99-0) demonstrate the impact of additional functional groups. These derivatives have higher molecular weights (269.10 g/mol) and distinct melting points (0–6°C vs. 105°C), reflecting altered intermolecular interactions .
- BOC-Protected Analogs: While direct data on (4-BOC-Amino)-2,5-dimethylphenylboronic acid are absent, related BOC-protected boronic acids (e.g., 4-(N,N-dimethylaminocarbonyl)phenylboronic acid, CAS 405520-68-5) highlight the role of protective groups in stabilizing reactive sites and modifying solubility .
Suzuki-Miyaura Cross-Coupling
- Steric Limitations : 2,5-Dimethylphenylboronic acid’s lower reactivity in coupling with 2-bromotoluene (Table 4, entry 4 in ) contrasts with electronically similar but less hindered boronic acids, emphasizing steric over electronic control.
- Substrate Compatibility : Electron-rich aryl halides (e.g., 2-methoxybromobenzene) show higher reactivity with sterically hindered boronic acids, but this trend reverses with electron-poor halides .
Monoarylation vs. Diarylation
- 2,6-Dimethylphenylboronic acid exclusively yields monoarylated products (e.g., with 2,3-dichloropyrazine), even with excess boronic acid, due to steric blocking of secondary coupling sites .
Commercial Availability and Pricing
Biological Activity
(4-BOC-Amino)-2,5-dimethylphenylboronic acid is a boronic acid derivative notable for its tert-butoxycarbonyl (BOC) protected amino group. This compound serves as a crucial reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental for creating biaryl compounds used in pharmaceuticals and agrochemicals. Its unique structure allows for selective deprotection and further functionalization, making it a valuable intermediate in medicinal chemistry.
The biological activity of (4-BOC-Amino)-2,5-dimethylphenylboronic acid primarily stems from its ability to form stable boron-nitrogen bonds. This characteristic is essential for the design of enzyme inhibitors and receptor ligands, which can modulate biological pathways effectively. The compound's stability in various environments, particularly its marginal stability in water, influences its efficacy and interaction with biological systems.
Applications in Drug Development
Research has highlighted the potential of boronic acids, including this compound, in developing therapeutic agents targeting various diseases. For instance, studies have shown that derivatives of boronic acids can inhibit proteasome activity and thus influence cellular processes related to cancer and neurodegenerative diseases .
Case Studies
- Enzyme Inhibition : A study investigating the inhibitory effects of boronic acid derivatives on proteasome activity demonstrated that (4-BOC-Amino)-2,5-dimethylphenylboronic acid could effectively inhibit specific enzymes involved in cellular degradation pathways. This inhibition is crucial for developing treatments for diseases characterized by protein aggregation .
- Neuroprotective Properties : In another case study focusing on neuroprotection, compounds similar to (4-BOC-Amino)-2,5-dimethylphenylboronic acid were shown to provide protection against neuronal cell death induced by endoplasmic reticulum stress. This finding suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (4-BOC-Amino)-2,5-dimethylphenylboronic acid, a comparison with similar compounds is essential:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Phenylboronic Acid | Lacks BOC-protected amino group | Less versatile in synthetic applications |
| 2,5-Dimethylphenylboronic Acid | Similar structure without BOC protection | Limited use in peptide synthesis |
| (4-Amino-2,5-dimethylphenyl)boronic Acid | Contains amino group without BOC protection | Potentially less stable and reactive than BOC derivative |
The presence of the BOC-protected amino group in (4-BOC-Amino)-2,5-dimethylphenylboronic acid enhances its utility in synthesizing complex molecules and developing novel therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
